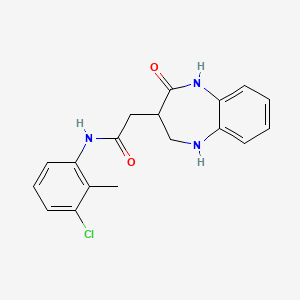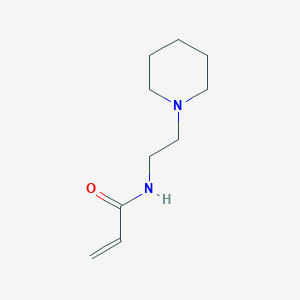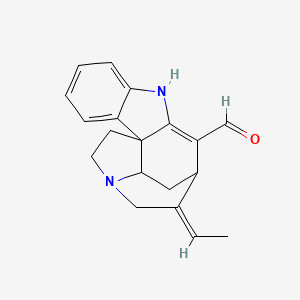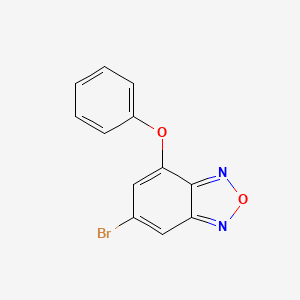
N-(3-chloro-2-methylphenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)acetamide is a synthetic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)acetamide typically involves the following steps:
Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as acetylacetone, under acidic conditions.
Introduction of the Acetamide Group: The acetamide group is introduced by reacting the benzodiazepine core with chloroacetyl chloride in the presence of a base, such as triethylamine.
Substitution with 3-chloro-2-methylphenyl Group: The final step involves the substitution of the acetamide group with 3-chloro-2-methylphenylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Halogen substitution reactions can occur at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Wirkmechanismus
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)acetamide involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects and shorter half-life.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
N-(3-chloro-2-methylphenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines
Eigenschaften
Molekularformel |
C18H18ClN3O2 |
|---|---|
Molekulargewicht |
343.8 g/mol |
IUPAC-Name |
N-(3-chloro-2-methylphenyl)-2-(4-oxo-1,2,3,5-tetrahydro-1,5-benzodiazepin-3-yl)acetamide |
InChI |
InChI=1S/C18H18ClN3O2/c1-11-13(19)5-4-8-14(11)21-17(23)9-12-10-20-15-6-2-3-7-16(15)22-18(12)24/h2-8,12,20H,9-10H2,1H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
PXCSGJDANQDKQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2CNC3=CC=CC=C3NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1E)-8-fluoro-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941066.png)

![5-[(4-Chlorobenzoyl)imino]-2-(4-fluorophenyl)-N-methyl-1,2,3-thiadiazole-4(2H)-carboxamide](/img/structure/B14941071.png)
![(1Z)-6-(4-chlorophenyl)-1-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941072.png)
![methyl (2Z)-[2-{[(2-fluorophenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate](/img/structure/B14941076.png)

![N-({4-[4-(4-chlorophenyl)-6-oxo-3-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]phenyl}sulfonyl)acetamide](/img/structure/B14941089.png)

![2-{[(4,4,8-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B14941099.png)
![4-(4-butoxyphenyl)-1-cycloheptyl-7-hydroxy-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B14941103.png)
![1-cycloheptyl-4-(3,4-dihydroxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B14941108.png)
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]cyclohexanecarboxamide](/img/structure/B14941111.png)

![4-chloro-N-{N'-[5-chloro-2-(phenylcarbonyl)phenyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl}benzenesulfonamide](/img/structure/B14941125.png)
